
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole
描述
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of chlorine, iodine, and methyl groups attached to the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving halogenated compounds.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism by which 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-chloro-1-(2-iodophenyl)-3-methyl-1H-pyrazole
- 4-chloro-1-(3-iodo-2-methylphenyl)-3-methyl-1H-pyrazole
- 4-chloro-1-(2-bromo-3-methylphenyl)-3-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity, binding properties, and overall chemical behavior, making it a valuable compound for various applications.
属性
分子式 |
C11H10ClIN2 |
|---|---|
分子量 |
332.57 g/mol |
IUPAC 名称 |
4-chloro-1-(2-iodo-3-methylphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C11H10ClIN2/c1-7-4-3-5-10(11(7)13)15-6-9(12)8(2)14-15/h3-6H,1-2H3 |
InChI 键 |
LBUMGHBYNKXORJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2C=C(C(=N2)C)Cl)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
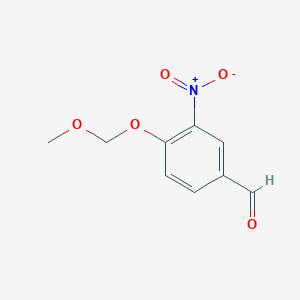
![[4-(2,2-Diethoxy-ethoxy)-phenyl]-methanol](/img/structure/B8629579.png)
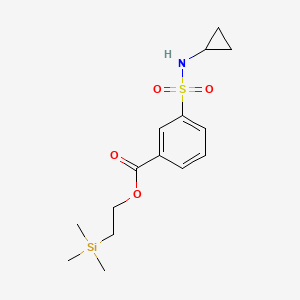
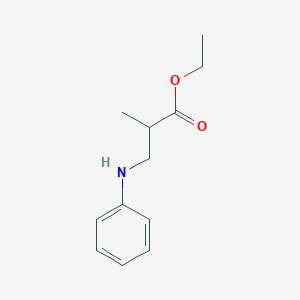
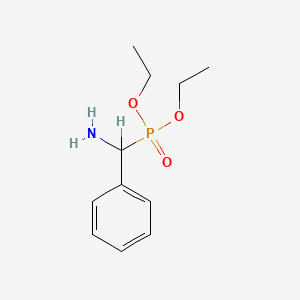
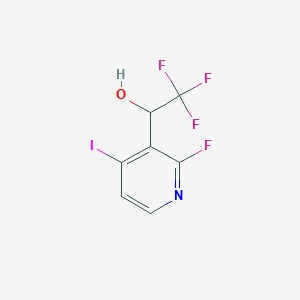
![N-[4-(Cyclobutylmethoxy)benzoyl]glycine](/img/structure/B8629593.png)
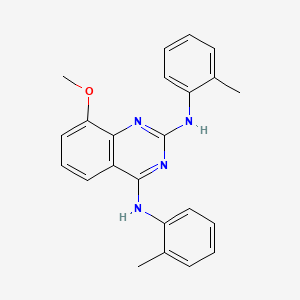

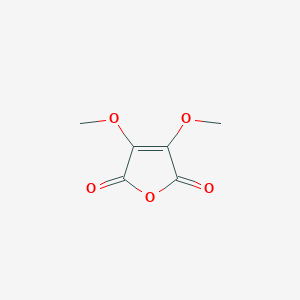
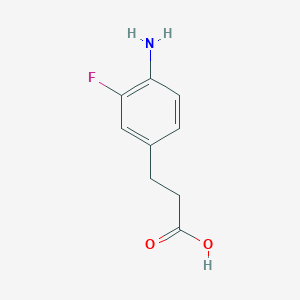
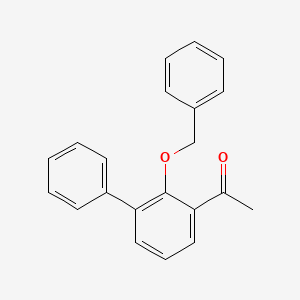
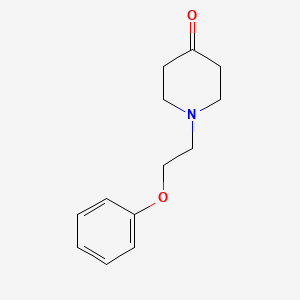
![Ethyl [3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B8629653.png)
